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Compound of Interest

Compound Name: Tyrosine, 3-hydroxy-O-methyl-

CAS No.: 35296-56-1

Cat. No.: B601199 Get Quote

Subtitle: Protocols for Transport Competition (LAT1) and Metabolic Profiling in Parkinson’s

Disease Research

Introduction & Biological Context
Tyrosine, 3-hydroxy-O-methyl-, commonly known as 3-Methoxytyrosine (3-OMD), is a critical

metabolite in the pharmacokinetics of Levodopa (L-DOPA) therapy for Parkinson’s Disease

(PD).

When L-DOPA is administered with a DOPA decarboxylase (DDC) inhibitor (e.g., carbidopa),

the primary metabolic route shifts toward Catechol-O-methyltransferase (COMT), converting L-

DOPA into 3-OMD. Unlike L-DOPA, 3-OMD is pharmacologically inactive at dopamine

receptors but possesses a long half-life (~15 hours vs. 1.5 hours for L-DOPA).

Why use 3-OMD in Cell Culture?

Transport Competition: 3-OMD competes with L-DOPA for transport across the Blood-Brain

Barrier (BBB) and into neurons via the Large Neutral Amino Acid Transporter 1

(LAT1/SLC7A5). High plasma 3-OMD levels can contribute to the "wearing-off" phenomenon

in PD patients.

Neurotoxicity Studies: Emerging evidence suggests 3-OMD induces oxidative stress and

mitochondrial dysfunction in dopaminergic neurons.
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COMT Inhibitor Screening: 3-OMD accumulation is the primary biomarker for validating

COMT inhibitors (e.g., Entacapone, Opicapone).

Metabolic Pathway Visualization
The following diagram illustrates the competitive divergence of L-DOPA metabolism and the

role of 3-OMD.
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Figure 1: Divergent metabolism of L-DOPA. Inhibition of AADC shifts flux toward COMT,

elevating 3-OMD levels.

Physicochemical Properties & Preparation[1][2][3]
[4]
Correct handling is vital. 3-OMD is an amino acid derivative and zwitterionic; it does not

dissolve well in neutral water at high concentrations.
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Property Specification

CAS Number 7636-26-2

Molecular Weight 211.21 g/mol

Solubility (Stock)
Soluble in 0.1 M HCl or 0.1 M NaOH (up to 10

mg/mL). Slightly soluble in water.

Stability Oxidizes slowly in solution. Protect from light.[1]

Storage
Powder: -20°C. Stock Solution: -80°C (avoid

freeze-thaw).

Preparation Protocol (10 mM Stock)
Weigh 2.11 mg of 3-OMD powder.

Dissolve in 1.0 mL of 0.05 M HCl. Note: Acid facilitates protonation of the amine, enhancing

solubility.

Vortex vigorously until clear.

Sterile filter (0.22 µm) if using for long-term culture.

Usage: Dilute at least 1:100 into culture media (pH buffered with HEPES/Bicarbonate) to

ensure the final pH is physiological (7.4). The buffering capacity of the media will neutralize

the small amount of acid.

Experimental Application: LAT1 Transport
Competition Assay
This is the gold-standard assay for determining if 3-OMD is blocking drug delivery. It measures

the uptake of a radiolabeled or fluorescent substrate (e.g., [³H]-L-DOPA or [¹⁴C]-Leucine) in the

presence of 3-OMD.

Cell Model: TR-iBRB2 (Rat Retinal Capillary Endothelial Cells) or PC12.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.ghsupplychain.org/sites/default/files/2022-11/MNCH%20Commodities%20Procurement-Methyldopa_1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagents
Transport Buffer (HBSS): Hanks’ Balanced Salt Solution (Ca²⁺/Mg²⁺ free for washing, with

ions for uptake), pH 7.4.[2]

Substrate: [³H]-L-DOPA (25 nM final concentration) or [¹⁴C]-L-Leucine.

Inhibitor (3-OMD): Prepared stock (range 10 µM – 1000 µM).

Control Inhibitor: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) – a specific system

L (LAT1) inhibitor (1 mM).

Stop Solution: Ice-cold PBS.

Step-by-Step Protocol
Seeding: Seed cells in 24-well plates (1×10⁵ cells/well). Culture for 48 hours until 90-100%

confluent.

Equilibration:

Aspirate culture media.

Wash cells 2x with 500 µL warm HBSS (37°C).

Incubate with 500 µL HBSS for 10 minutes at 37°C to deplete intracellular amino acids.

Uptake Initiation:

Prepare Reaction Mix: HBSS containing [³H]-L-DOPA + Variable concentrations of 3-OMD

(0, 10, 50, 100, 500 µM).

Aspirate equilibration buffer.

Add 250 µL Reaction Mix to each well.

Incubate for exactly 2 to 5 minutes at 37°C. Note: Short time is critical to measure initial

rate kinetics, not equilibrium.
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Termination:

Rapidly aspirate Reaction Mix.

Immediately wash 3x with ice-cold Stop Solution (PBS). Cold temperature arrests

transporter activity.

Lysis & Quantification:

Add 250 µL of 0.1 M NaOH to lyse cells (30 min, RT).

Transfer lysate to scintillation vials.

Measure radioactivity (CPM) via Liquid Scintillation Counting.

Normalization: Perform BCA protein assay on a lysate aliquot to normalize data (pmol/mg

protein/min).

Experimental Workflow Diagram
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Figure 2: Workflow for Competitive Uptake Assay. Critical steps are the short incubation and

ice-cold stop.

Application: Neurotoxicity & Oxidative Stress[7][8]
While less toxic than L-DOPA, high concentrations of 3-OMD (accumulated over chronic

therapy) can damage mitochondria.
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Protocol: MTT Viability Assay

Seed: SH-SY5Y cells (differentiated with Retinoic Acid for 5 days) in 96-well plates.

Treat: Add 3-OMD (50 – 500 µM) for 24 to 48 hours.

Positive Control: H₂O₂ (100 µM).

Negative Control: Vehicle (dilute HCl/Media).

Assay: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO.

Read: Absorbance at 570 nm.

Expected Results:

3-OMD alone usually shows mild toxicity (~10-20% reduction) only at high concentrations

(>200 µM).

Synergy Check: Co-treatment of 3-OMD + L-DOPA often results in significantly higher

toxicity than L-DOPA alone, indicating a synergistic oxidative stress mechanism [1].

Troubleshooting & Optimization
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Issue Probable Cause Solution

Precipitation in Media pH shock or saturation.

Dissolve stock in acid (0.05M

HCl); add slowly to stirring

media. Ensure final

concentration < 1 mM.

High Background (Uptake) Incomplete washing.

Increase wash volume (Stop

Solution) and ensure it is ice-

cold.

No Competition Observed Saturation of Transporter.

Lower the concentration of the

radiolabeled substrate (must

be < Km of LAT1, approx 20-

50 µM).

Cell Detachment Acidic stock affected adhesion.

Check pH of final media. If

yellow (acidic), neutralize with

dilute NaOH or HEPES.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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